3-Cyclobutyl-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-1,1,1-trifluoropropan-2-one: is an organofluorine compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a trifluoromethyl ketone. It is a clear, pale liquid that is valuable in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1,1,1-trifluoropropan-2-one typically involves the reaction of cyclobutylmagnesium bromide with trifluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Cyclobutylmagnesium bromide+Trifluoroacetone→this compound
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated ketones on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals that require a trifluoromethyl group for enhanced metabolic stability and bioavailability .
Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, in insecticide research, trifluoromethyl ketones like this compound inhibit juvenile hormone esterase (JHE), disrupting the hormonal balance in insects and leading to their death . The compound’s trifluoromethyl group enhances its binding affinity to the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
- 3-Bromo-1,1,1-trifluoropropan-2-one
- 1,1,1-Trifluoro-2-propanone
- 1,1,1-Trifluoro-3-bromoacetone
Comparison: 3-Cyclobutyl-1,1,1-trifluoropropan-2-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other trifluoromethyl ketones. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C7H9F3O |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
3-cyclobutyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-5-2-1-3-5/h5H,1-4H2 |
InChI Key |
BOCKWKHFYRETQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.